N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group and an isopropyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the isopropyl group: This can be done through the alkylation of the pyrazole ring with isopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-1H-pyrazol-5-amine: Lacks the isopropyl group.
N-(4-methoxybenzyl)-1-(methyl)-1H-pyrazol-5-amine: Contains a methyl group instead of an isopropyl group.
Uniqueness
N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both the methoxybenzyl and isopropyl groups, which confer specific chemical and biological properties that are distinct from other similar compounds.
Properties
CAS No. |
1856052-65-7 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-14(8-9-16-17)15-10-12-4-6-13(18-3)7-5-12/h4-9,11,15H,10H2,1-3H3 |
InChI Key |
IEAQDIMOOZLCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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